molecular formula C34H34Cl2F5N3O3 B15291636 (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No.: B15291636
M. Wt: 698.5 g/mol
InChI Key: ZUGQHIACLKVMSX-SDQWYYNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including dichlorophenyl, methoxy, pentafluorophenyl, and tetramethylpiperidinyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,6-dichlorophenol with methoxybenzene under basic conditions to form the dichlorophenylmethoxy intermediate.

    Coupling with pentafluorophenylprop-2-enoyl chloride: The intermediate is then reacted with pentafluorophenylprop-2-enoyl chloride in the presence of a base to form the enoyl intermediate.

    Amidation with tetramethylpiperidine: The final step involves the amidation of the enoyl intermediate with tetramethylpiperidine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and pentafluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar compounds include those with analogous functional groups or structural motifs, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C34H34Cl2F5N3O3

Molecular Weight

698.5 g/mol

IUPAC Name

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

InChI

InChI=1S/C34H34Cl2F5N3O3/c1-33(2)15-19(16-34(3,4)44-33)42-32(46)25(43-26(45)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)47-17-22-23(35)6-5-7-24(22)36/h5-13,19,25,44H,14-17H2,1-4H3,(H,42,46)(H,43,45)/b13-12+/t25-/m0/s1

InChI Key

ZUGQHIACLKVMSX-SDQWYYNMSA-N

Isomeric SMILES

CC1(CC(CC(N1)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.